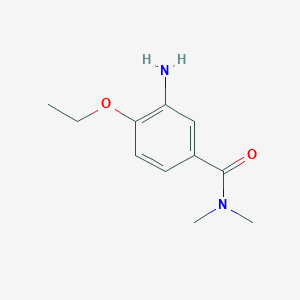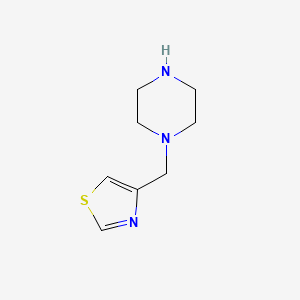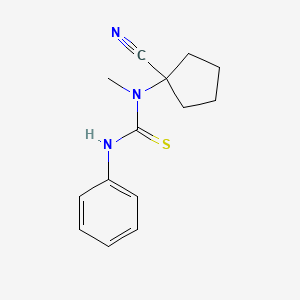
4-(Azocan-1-yl)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Azocan-1-yl)benzaldehyde” is a compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . Another related compound is “{4-[(azocan-1-yl)methyl]phenyl}methanamine” with a CAS Number: 115174-12-4 .
Synthesis Analysis
While specific synthesis methods for “4-(Azocan-1-yl)-3-fluoroaniline” were not found, there are reports on the synthesis of related compounds. For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- N -(2-substituted-4-oxo-4H-quinazolin-3-yl) benzene sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of “4-(Azocan-1-yl)benzaldehyde” has been analyzed and it contains a total of 36 bonds; 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 eight-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Azocan-1-yl)benzaldehyde” include a molecular weight of 217.31 g/mol, XLogP3 of 3.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 217.146664230 g/mol, Monoisotopic Mass of 217.146664230 g/mol, Topological Polar Surface Area of 20.3 Ų, Heavy Atom Count of 16, Formal Charge of 0, Complexity of 201 .
Applications De Recherche Scientifique
Anticancer and Anti-HIV Agent Development
4-(Azocan-1-yl)-3-fluoroaniline derivatives have been synthesized for evaluation as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. These compounds were designed as "cytosine replacement" analogs of deoxycytidine, exploring their potential in treating a variety of tumor cell lines and HIV (Wang et al., 2000).
Antifungal Applications
A study synthesized novel 3-(1,2,4-triazol-1-yl)flavanones based on the N-phenethylazole pharmacophore of azole antifungals, incorporating 4'-fluoroflavanone derivatives. These compounds demonstrated significant antifungal activity, particularly against Candida and Saccharomyces strains (Emami et al., 2013).
Environmental Biodegradation
The degradation of 3-fluoroaniline, closely related to this compound, by Rhizobium sp. JF-3 was explored. This research highlights the environmental applications in biodegradation, emphasizing the strain's ability to degrade various fluoroanilines and anilines, which is vital for treating industrial waste containing these compounds (Zhao et al., 2019).
Bioactivation Studies
The metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, were studied to understand their conversion to reactive benzoquinoneimines, which is crucial for assessing the biological and environmental impact of these compounds (Rietjens & Vervoort, 1991).
HIV-1 Attachment Inhibitors
Research on HIV-1 attachment inhibitors focused on 4-fluoro-6-azaindole derivatives targeting the viral envelope protein gp120. These compounds, including 4-fluoro derivatives, showed promising results in inhibiting HIV-1, with potential applications in clinical studies (Regueiro-Ren et al., 2013).
Cometabolism in Environmental Cleanup
A study on Ralstonia sp. FD-1 demonstrated its ability to use 4-fluoroaniline for cometabolism, highlighting the potential for environmental cleanup and wastewater treatment. This research provides insights into microbial pathways for degrading toxic compounds (Cao et al., 2015).
Propriétés
IUPAC Name |
4-(azocan-1-yl)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-12-10-11(15)6-7-13(12)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAITWXBEFKRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092279-99-6 |
Source


|
| Record name | 4-(azocan-1-yl)-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)

![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)

![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)



